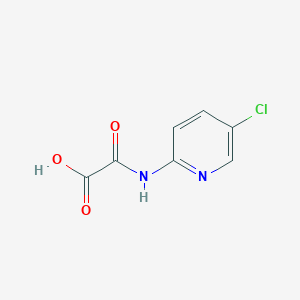

2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

Description

Properties

IUPAC Name |

2-[(5-chloropyridin-2-yl)amino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-4-1-2-5(9-3-4)10-6(11)7(12)13/h1-3H,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMUSEDZBHNTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630465 | |

| Record name | [(5-Chloropyridin-2-yl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552850-73-4 | |

| Record name | [(5-Chloropyridin-2-yl)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid CAS 552850-73-4

An In-depth Technical Guide to 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid (CAS 552850-73-4): A Cornerstone Intermediate in Modern Anticoagulant Synthesis

Introduction: The Unseen Pillar in Thromboembolic Therapy

This compound, identified by CAS Number 552850-73-4, is a high-purity organic compound that, while not a therapeutic agent itself, serves as an indispensable building block in the synthesis of advanced pharmaceuticals.[1] Its molecular architecture, featuring a chloropyridine ring linked to an oxoacetic acid moiety, makes it a highly versatile and crucial intermediate.[2][3] This guide provides an in-depth exploration of its chemical properties, synthesis, and critical application, particularly its role as a key precursor in the manufacture of direct factor Xa (FXa) inhibitors—a class of modern anticoagulant drugs vital for managing and preventing thromboembolic disorders.[2][4][5] For researchers and drug development professionals, understanding the nuances of this intermediate is paramount for optimizing the synthesis of life-saving medications like Edoxaban.[5][6]

Physicochemical and Computational Data

A comprehensive understanding of the compound's physical and chemical properties is the foundation for its effective use in synthesis. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 552850-73-4 | [7] |

| Molecular Formula | C₇H₅ClN₂O₃ | [1][7] |

| Molecular Weight | 200.58 g/mol | [1][7] |

| IUPAC Name | 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetic acid | [1][8] |

| Synonyms | [(5-Chloro-2-pyridinyl)amino]oxoacetic acid, [(5-chloropyridin-2-yl)carbamoyl]formic acid | [2][3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [7][9] |

| Storage Conditions | Inert atmosphere, room temperature | [2][4][9] |

| Predicted Density | 1.639 ± 0.06 g/cm³ | [2][4] |

| Topological Polar Surface Area (TPSA) | 79.29 Ų | [7] |

| Predicted LogP | 0.7581 | [7] |

Synthesis and Purification: A Two-Step Approach

The most efficient and widely documented synthesis of this compound involves a two-step process starting from 5-chloro-2-aminopyridine. This method prioritizes yield and purity by proceeding through a stable ethyl ester intermediate, which is then hydrolyzed.[1]

Causality in Synthesis Design

The choice to proceed via an ethyl ester intermediate, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, is deliberate.[1][10] The ester (CAS 349125-08-2) or its hydrochloride salt (CAS 1243308-37-3) often exhibits enhanced solubility in common organic solvents compared to the final carboxylic acid, facilitating easier handling and purification during the initial acylation step.[1][11] The subsequent hydrolysis is typically a clean and high-yielding conversion.

Diagram: Synthesis Pathway

The following diagram illustrates the two-step synthesis from commercially available starting materials.

Caption: Two-step synthesis of the target compound via an ethyl ester intermediate.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

-

Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with 5-chloro-2-aminopyridine and a suitable solvent such as acetonitrile.

-

Base Addition: Add triethylamine to the mixture. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the acylation, which drives the reaction to completion and prevents protonation of the starting amine.

-

Reagent Addition: Cool the mixture and slowly add ethyl oxalyl chloride dropwise, maintaining the temperature to control the exothermic reaction.

-

Reaction: Heat the reaction mixture to approximately 60°C and maintain for 7-10 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the mixture. The product may precipitate directly or can be isolated after solvent removal and crystallization. Wash the crude product with a non-polar solvent (e.g., hexane) to remove impurities. This step typically yields the ester with 85-93% efficiency.[1]

Step 2: Hydrolysis to this compound

-

Saponification: Suspend the ethyl ester intermediate from Step 1 in a mixture of water and a co-solvent like Tetrahydrofuran (THF). Add a base, such as lithium hydroxide or sodium hydroxide, to catalyze the hydrolysis of the ester to the carboxylate salt.

-

Reaction: Stir the mixture at room temperature until HPLC analysis confirms the complete disappearance of the ester.

-

Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., HCl) to a pH of ~2-3. This protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate.

-

Purification: Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound, with high purity.

Core Application: Synthesis of Edoxaban Intermediates

The primary and most significant application of this compound is as a reactant in the synthesis of direct factor Xa inhibitors.[2][4] Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibition is a key mechanism for preventing thrombosis. The title compound provides the [(5-chloropyridin-2-yl)carbamoyl]formic acid moiety, a structural motif essential for binding to the target enzyme in the final active pharmaceutical ingredient (API).

Mechanism of Action Context: Factor Xa Inhibition

The final drug, such as Edoxaban, functions by directly and reversibly binding to the active site of Factor Xa. This prevents Factor Xa from converting prothrombin to thrombin, the penultimate step in the formation of a fibrin clot. By interrupting this cascade, the anticoagulant effect is achieved. The structural fragment derived from CAS 552850-73-4 is integral to achieving the high-affinity binding required for therapeutic efficacy.

Diagram: Experimental Workflow in API Synthesis

This diagram shows the logical flow of using the compound's ethyl ester derivative to synthesize a key downstream intermediate of Edoxaban.

Caption: Workflow for the amide coupling reaction to form a key Edoxaban precursor.

Protocol: Amide Coupling for Edoxaban Precursor Synthesis

This protocol is based on established patent literature for synthesizing a key Edoxaban intermediate.[12]

-

Reactor Charging: In a suitable reactor under an inert atmosphere, charge the protected amine intermediate, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in an organic solvent like acetonitrile.[12]

-

Heating: Heat the resulting mixture to approximately 50°C.

-

Base Addition: Slowly add triethylamine to the reaction mixture. The base is crucial here not only to scavenge any acidic impurities but also to facilitate the nucleophilic attack of the amine onto the ester, promoting the formation of the amide bond.

-

Reaction Maintenance: Increase the temperature to 60°C and stir for approximately 7 hours.[12] The progress is monitored via HPLC to ensure the consumption of the limiting reagent. The viscosity of the medium is a key parameter; this method is designed to prevent excessive thickening.

-

Isolation and Purification: Upon completion, the product can be isolated. This often involves cooling the mixture to induce crystallization, followed by filtration. The solid is washed with fresh solvent and dried. This process is designed to yield a product with high purity (>98%), often without the need for column chromatography.[12][13]

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound and its derivatives is critical for pharmaceutical manufacturing.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and monitoring reaction kinetics.[13][14] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile) is typically used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring all expected protons and carbons are present in the correct chemical environment.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Analysis of the ethyl ester intermediate often shows a characteristic fragmentation pattern, including the loss of the ethoxy group.[10]

Safety, Handling, and Storage

Proper handling is essential due to the compound's classification and potential hazards.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes serious eye irritation (H319), may cause damage to organs through prolonged or repeated exposure (H372), and is very toxic to aquatic life with long-lasting effects (H410).[9]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[15][16][17]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16] Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere to ensure long-term stability.[2][4]

Conclusion

This compound is a testament to the importance of specialized intermediates in modern drug development. While it remains behind the scenes, its role in the synthesis of direct Factor Xa inhibitors like Edoxaban is fundamental. Its well-defined synthesis, versatile reactivity, and the critical structural motif it provides make it an invaluable asset for pharmaceutical chemists. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is crucial for any research or manufacturing professional working to produce the next generation of anticoagulant therapies.

References

-

LookChem. Cas 552850-73-4, this compound. [Link]

-

ChemWhat. Acetic acid, [(5-chloro-2-pyridinyl)aMino]oxo- | 552850-73-4. [Link]

-

apicule. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (CAS No: 349125-08-2) API Intermediate Manufacturers. [Link]

-

Angene Chemical. Safety Data Sheet - Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. [Link]

- Patsnap.

-

ResearchGate. A practical synthesis for the key intermediate of apixaban. [Link]

- Google Patents. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)

-

Arkat USA. An alternative synthetic strategy to construct apixaban analogues. [Link]

-

Quick Company. Novel Process For The Preparation Of Apixaban And Intermediates. [Link]

- Google Patents.

-

ChemSources. This compound suppliers USA. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cas 552850-73-4,this compound | lookchem [lookchem.com]

- 3. CAS 552850-73-4: 2-(5-Chloropyridin-2-ylamino)-2-oxoacetic… [cymitquimica.com]

- 4. 552850-73-4 | CAS DataBase [m.chemicalbook.com]

- 5. This compound suppliers USA [americanchemicalsuppliers.com]

- 6. apicule.com [apicule.com]

- 7. chemscene.com [chemscene.com]

- 8. Buy Online CAS Number 552850-73-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 9. This compound | 552850-73-4 [sigmaaldrich.com]

- 10. Buy Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride | 1243308-37-3 [smolecule.com]

- 11. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride | 1243308-37-3 [chemicalbook.com]

- 12. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 13. A process for the preparation of apixaban and its intermediates - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN103626759A - Preparation method of apixaban intermediate - Google Patents [patents.google.com]

- 15. angenechemical.com [angenechemical.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid

Executive Summary: 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid, also known as N-(5-chloropyridin-2-yl)oxamic acid, is a pivotal chemical intermediate in modern pharmaceutical development. Its molecular architecture, featuring a chloropyridine ring linked to an oxamic acid moiety, provides a versatile scaffold for synthesizing complex molecular targets. This guide offers a comprehensive analysis of its structural characteristics, detailed synthetic protocols, chemical reactivity, and significant applications, particularly its role as a key building block in the synthesis of anticoagulant drugs like Edoxaban.

Nomenclature and Chemical Identification

The compound is systematically named this compound. It is cataloged under several identifiers which are crucial for regulatory and procurement purposes.

| Identifier | Value |

| CAS Number | 552850-73-4[1][2][3] |

| Molecular Formula | C₇H₅ClN₂O₃[1][2][3] |

| Molecular Weight | 200.58 g/mol [1][2][3] |

| IUPAC Name | 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetic acid[1] |

| InChI Key | UQMUSEDZBHNTTQ-UHFFFAOYSA-N[1] |

Molecular Structure and Physicochemical Properties

The structure of this compound combines an aromatic heterocycle (5-chloropyridine) with an aliphatic dicarbonyl acid fragment (oxoacetic acid) via a stable amide bond. This unique combination dictates its chemical behavior and utility.

Key Structural Features:

-

5-Chloropyridine Ring: An electron-deficient aromatic system due to the electronegativity of the ring nitrogen and the chlorine substituent. The chlorine atom at the 5-position influences the electronic properties and provides a potential site for further substitution reactions, though it is generally stable.

-

Amide Linkage: The secondary amide (-NH-CO-) is planar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This is critical for its role in forming stable intermediates and interacting with biological targets.

-

Oxoacetic Acid Moiety: This fragment contains a carboxylic acid and a ketone-like carbonyl group. The carboxylic acid is the primary site of reactivity for forming larger molecules through amide or ester bond formation.

Physicochemical Data (Computed):

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 79.29 Ų | [3] |

| LogP (Octanol-Water Partition Coefficient) | 0.7581 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the acylation of 2-amino-5-chloropyridine with a suitable oxalic acid derivative, followed by hydrolysis if an ester is used.

Common Synthetic Pathway: Two-Step Procedure via Ethyl Ester

This is a widely adopted and high-yielding method that proceeds through an ethyl ester intermediate, which offers advantages in solubility and handling compared to the free acid.[1]

-

Step 1: Synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. The starting material, 2-amino-5-chloropyridine, is reacted with ethyl oxalyl chloride.[1][4] Triethylamine (Et₃N) is used as a base to neutralize the HCl generated during the acylation reaction. The reaction is typically performed in an anhydrous solvent like acetonitrile or dichloromethane (DCM) to prevent hydrolysis of the acyl chloride.[1]

-

Step 2: Hydrolysis to the Carboxylic Acid. The resulting ethyl ester is hydrolyzed to the final product using a base such as lithium hydroxide (LiOH) in a mixture of solvents like tetrahydrofuran (THF) and water.[4] Subsequent acidification with an acid like HCl precipitates the desired product.

Detailed Experimental Protocol:

Step 1: Synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate

-

To a solution of 2-amino-5-chloropyridine (10 mmol) in anhydrous acetonitrile (40 mL), add triethylamine (11 mmol).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add ethyl oxalyl chloride (11 mmol) dropwise to the solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for approximately 7 hours under a nitrogen atmosphere.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization to yield the ethyl ester intermediate. Yields for this step are typically high, in the range of 85-93%.[1]

Step 2: Hydrolysis to this compound

-

Dissolve the crude ethyl ester from Step 1 in a mixture of THF (15 mL) and water (5 mL).

-

Add lithium hydroxide (LiOH) (approx. 50 mmol) to the solution.

-

Stir the mixture vigorously at room temperature for 6-8 hours.[4]

-

After hydrolysis is complete (monitored by TLC), wash the basic reaction mixture with dichloromethane (3 x 30 mL) to remove any unreacted starting material or non-acidic impurities.

-

Separate the aqueous phase and cool it in an ice bath.

-

Acidify the aqueous layer to a pH of ~2 using 1.0 M aqueous HCl. This will cause the product to precipitate.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Workflow Diagram: Synthesis of N-(5-chloropyridin-2-yl)oxamic acid

Caption: Synthetic workflow for the title compound via an ethyl ester intermediate.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its function as a versatile building block for more complex molecules. The carboxylic acid group is the main handle for derivatization, readily participating in coupling reactions to form new amide bonds.

Key Application: Synthesis of Edoxaban

This compound, or more commonly its ethyl ester derivative, is a crucial intermediate in the synthesis of Edoxaban.[5][6] Edoxaban is a direct factor Xa inhibitor, an anticoagulant medication used to prevent blood clots.[6][7]

In the synthesis of Edoxaban, the ethyl ester, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, is coupled with a complex amine intermediate.[8] The oxalamide motif formed from this reaction is a key structural feature responsible for the drug's activity. The use of the ethyl ester derivative often provides advantages in terms of solubility and reactivity in organic solvents, making it preferable for large-scale pharmaceutical manufacturing.[1]

Reaction Pathway: Amide Coupling

Caption: Role as an intermediate in amide coupling reactions, such as in Edoxaban synthesis.[8]

Spectroscopic Characterization

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the amide proton (N-H) would appear as a characteristic broad singlet at a high chemical shift (typically >10 ppm) due to deshielding from the adjacent carbonyl group and hydrogen bonding.[9] The protons on the pyridine ring would show distinct signals in the aromatic region (7-9 ppm), with splitting patterns confirming their positions relative to the chlorine and amino groups.

-

Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound (200.58 g/mol ).

-

Infrared (IR) Spectroscopy: Key stretches would include a broad O-H stretch for the carboxylic acid, N-H stretching for the amide, and strong C=O stretches for the amide and acid carbonyl groups.

Safety and Handling

This compound is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area or a fume hood. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.[1][3] The compound should be stored at room temperature or under refrigerated conditions (2-8°C) in an inert atmosphere to ensure long-term stability.[1][3]

References

- Benchchem. (n.d.). This compound.

- Smolecule. (2023, August 16). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride.

- Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

- BLDpharm. (n.d.). 552850-73-4|this compound.

- Yuan, J., et al. (2019). Supporting Information for General procedure for the preparation of oxamic acids 2a-2u. Royal Society of Chemistry.

- Google Patents. (n.d.). US20120053349A1 - Oxamide derivative.

- ChemScene. (n.d.). 552850-73-4 | this compound.

- PubChem. (n.d.). N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide.

- Apicule. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (CAS No: 349125-08-2) API Intermediate Manufacturers.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 552850-73-4|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. rsc.org [rsc.org]

- 5. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride | 1243308-37-3 [chemicalbook.com]

- 6. apicule.com [apicule.com]

- 7. US20120053349A1 - Oxamide derivative - Google Patents [patents.google.com]

- 8. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 9. Buy Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride | 1243308-37-3 [smolecule.com]

An In-depth Technical Guide to the Spectral Data of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectral data for the compound 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid (CAS No: 552850-73-4). As a key intermediate in pharmaceutical synthesis, particularly as a precursor to anticoagulants like Edoxaban, a thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural confirmation.[1][2] This document is structured to deliver not just data, but actionable insights into the experimental causality and methodologies that underpin the acquisition and interpretation of this critical information.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a chlorinated pyridine ring linked via an amide bond to an oxoacetic acid moiety.[1] This unique combination of functional groups dictates its chemical reactivity and spectral behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₃ | [1] |

| Molecular Weight | 200.58 g/mol | [1] |

| CAS Number | 552850-73-4 | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Storage | 2-8°C, inert atmosphere | [1] |

Synthesis and Purification: A Methodological Overview

The synthesis of this compound is typically achieved through the reaction of 5-chloro-2-aminopyridine with a derivative of oxalic acid, such as ethyl oxalyl chloride, followed by hydrolysis of the resulting ester.[1] The causality behind this two-step approach lies in the higher reactivity of the acid chloride for the initial acylation and the subsequent controlled hydrolysis to yield the desired carboxylic acid.

Illustrative Synthetic Workflow

Caption: Synthetic and purification workflow for this compound.

Experimental Protocol: Synthesis and Purification

-

Acylation: To a solution of 5-chloro-2-aminopyridine in a suitable aprotic solvent such as acetonitrile, slowly add ethyl oxalyl chloride in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct.[1] The reaction is typically stirred at an elevated temperature (e.g., 60°C) for several hours to ensure complete conversion.[1]

-

Hydrolysis: The resulting ethyl ester is then subjected to hydrolysis. This is commonly achieved by treatment with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid, like hydrochloric acid, to precipitate the carboxylic acid.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system. The choice of solvent is critical and should be determined based on the solubility profile of the compound. The purified solid is then collected by filtration and dried under vacuum.

Spectroscopic Characterization: A Detailed Analysis

Disclaimer: Direct experimental spectral data for this compound is not widely available in the public domain. The following data is predicted based on the analysis of structurally similar compounds, such as its ethyl ester hydrochloride derivative and other N-aryl oxamic acids. These predictions are intended to serve as a reference and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, a deuterated polar aprotic solvent like DMSO-d₆ is recommended for analysis due to the presence of exchangeable protons and the compound's likely solubility.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet that is exchangeable with D₂O. |

| ~10.5 - 11.5 | broad singlet | 1H | -NH- | The amide proton is also deshielded due to the electron-withdrawing nature of the adjacent carbonyl groups and will appear as a broad singlet.[4] |

| ~8.3 | doublet | 1H | H-6 (Pyridine) | This proton is ortho to the nitrogen and is expected to be the most deshielded of the pyridine protons. |

| ~8.0 | doublet of doublets | 1H | H-4 (Pyridine) | This proton is coupled to both H-3 and H-6. |

| ~7.8 | doublet | 1H | H-3 (Pyridine) | This proton is coupled to H-4. |

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (Carboxylic Acid) | Carboxylic acid carbonyls typically resonate in this region. |

| ~160 | C=O (Amide) | Amide carbonyls are also found in this downfield region. |

| ~150 | C-2 (Pyridine) | The carbon attached to the amino group. |

| ~148 | C-6 (Pyridine) | The carbon adjacent to the nitrogen. |

| ~140 | C-4 (Pyridine) | Aromatic carbon. |

| ~128 | C-5 (Pyridine) | The carbon bearing the chlorine atom. |

| ~115 | C-3 (Pyridine) | Aromatic carbon. |

-

Weigh approximately 5-10 mg of the purified solid sample into a clean, dry vial.[5]

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).[3]

-

Gently agitate the vial to dissolve the sample completely. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[3][6]

-

Ensure the sample height in the NMR tube is sufficient to be within the detection region of the instrument's probe.[7]

-

Cap the NMR tube securely.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be rich with characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 2500 | Broad | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding. |

| ~3300 | Medium | N-H stretch (Amide) | Characteristic of a secondary amide. |

| ~1730 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl of the carboxylic acid. |

| ~1690 | Strong | C=O stretch (Amide I) | The primary carbonyl stretch of the amide. |

| ~1580 | Medium | C=C and C=N stretches (Pyridine) | Aromatic ring vibrations. |

| ~1540 | Medium | N-H bend (Amide II) | A characteristic amide band. |

| ~830 | Strong | C-Cl stretch | Indicative of the chloro-substituent on the pyridine ring. |

-

Place a small amount (1-2 mg) of the finely ground, dry sample into an agate mortar.[8]

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[8]

-

Gently grind the mixture until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for polar, less volatile molecules.

| m/z | Assignment | Rationale |

| 201.00/203.00 | [M+H]⁺ | The protonated molecular ion, showing the characteristic isotopic pattern for one chlorine atom (~3:1 ratio). |

| 157.01/159.01 | [M+H - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid. |

| 129.02/131.02 | [5-chloropyridin-2-amine]⁺ | Fragmentation of the amide bond. |

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution is then introduced into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

| λmax (nm) | Molar Absorptivity (ε) | Assignment | Rationale |

| ~260-280 | High | π → π | Electronic transitions within the substituted pyridine ring. The exact position will be influenced by the substituents.[9] |

| ~240-250 | Moderate | n → π | Transitions involving the non-bonding electrons of the carbonyl oxygen atoms. |

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.

-

Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Record the absorbance spectrum against a solvent blank.

Logical Workflow for Spectroscopic Analysis

References

- 1. benchchem.com [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. depts.washington.edu [depts.washington.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

biological activity of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

An In-depth Technical Guide on the Biological Significance of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic Acid

Authored by: A Senior Application Scientist

Preamble: A Paradigm of Indirect Biological Activity

In the landscape of drug discovery and development, the term "biological activity" is often ascribed to a molecule that directly elicits a pharmacological response. However, the significance of a compound can also be profoundly indirect, rooted in its indispensable role as a molecular scaffold for a potent therapeutic agent. This guide focuses on This compound (also known as N-(5-chloropyridin-2-yl)-glyoxylic acid), a compound whose biological relevance is not defined by its own intrinsic activity, but by its critical function as a key intermediate in the synthesis of Edoxaban, a powerful direct oral anticoagulant (DOAC).[1]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this precursor's journey from a synthetic building block to its contribution to a life-saving therapeutic. We will explore its chemical synthesis, its incorporation into the final active pharmaceutical ingredient (API), the biological pathway targeted by the resulting drug, and the rigorous methods used to quantify the potent activity it helps create.

Molecular Profile and Synthetic Provenance

This compound is an organic compound featuring a chloropyridine ring linked via an amide bond to a glyoxylic acid moiety.[2] Its structure is a deliberate piece of chemical architecture, designed for subsequent elaboration into a more complex molecule.

| Compound Attribute | Value |

| IUPAC Name | This compound |

| Synonyms | N-(5-chloropyridin-2-yl)-glyoxylic acid, [(5-chloropyridin-2-yl)carbamoyl]formic acid[3][4] |

| CAS Number | 552850-73-4[2][3][4][5][6][7] |

| Molecular Formula | C₇H₅ClN₂O₃[2][4][5][6] |

| Molecular Weight | 200.58 g/mol [2][3][5] |

Rationale of Synthesis

The primary synthetic route involves the reaction of 5-chloro-2-aminopyridine with an oxalyl derivative, typically ethyl oxalyl chloride, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.[2] The choice of these reagents is causal: the highly reactive nature of the acyl chloride ensures efficient formation of the amide bond with the aminopyridine. The subsequent hydrolysis step is crucial for unmasking the carboxylic acid, which serves as a handle for the next coupling reaction in the Edoxaban synthesis.

The process is often optimized for high yield and purity, as the quality of this intermediate directly impacts the final API's safety and efficacy profile.[2]

Caption: High-level synthesis of the target intermediate.

The Biological Target: Factor Xa in the Coagulation Cascade

To appreciate the significance of our topic compound, we must first understand the biological system its derivative targets. The blood coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Central to this process is Factor Xa (FXa) , a serine protease that catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[1] Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form the structural mesh of a blood clot.

Due to its position at the convergence of the intrinsic and extrinsic pathways, FXa represents a prime target for anticoagulant therapy.[1] Inhibiting FXa effectively blocks the downstream amplification of the clotting signal, thereby preventing thrombus formation.[5]

Caption: The central, inhibitable role of Factor Xa.

From Intermediate to Active Drug: Contribution to the Edoxaban Pharmacophore

The biological significance of this compound is fully realized upon its incorporation into the Edoxaban molecule. During the synthesis, the carboxylic acid group of our intermediate is activated and coupled with the primary amine of a complex diamine cyclohexane core.

This reaction transforms the simple precursor into a key structural motif of the final drug. The chloropyridine ring becomes a crucial part of the pharmacophore that recognizes and binds to the S4 pocket of the FXa active site, while the adjacent amide carbonyl forms critical hydrogen bonds. This transformation is the definitive link between the precursor and the potent, selective, and reversible inhibition of FXa achieved by Edoxaban.[5]

Quantifying Biological Activity: Protocols for Assessing FXa Inhibition by Edoxaban

While the precursor itself is not tested for biological activity, the resulting API, Edoxaban, undergoes rigorous in-vitro characterization. The following protocols are standard in the field for quantifying the potency of direct FXa inhibitors.

Core Protocol: Chromogenic Anti-Factor Xa Assay

This is the most specific and widely used assay for measuring the activity of direct FXa inhibitors.[2] Its principle is based on a competitive reaction.

Causality and Self-Validation: The assay's trustworthiness stems from its direct measurement of FXa activity. A known, excess amount of FXa is added to plasma containing the inhibitor. The inhibitor binds to a portion of the FXa. A chromogenic substrate, which mimics prothrombin and releases a colored compound when cleaved by FXa, is then added. The amount of color produced is inversely proportional to the concentration of the inhibitor, providing a direct, quantitative measure of its activity. The use of a standard curve with known concentrations of Edoxaban ensures the assay is self-validating for each run.

Step-by-Step Methodology:

-

Standard Curve Preparation: Prepare a series of dilutions of an Edoxaban reference standard in pooled normal human plasma to create a standard curve (e.g., 0 ng/mL to 500 ng/mL).

-

Sample Preparation: Patient plasma or quality control samples are prepared.

-

Incubation with FXa: A pre-determined, excess amount of purified human Factor Xa is added to all samples (standards, controls, and unknowns). The mixture is incubated for a short period (e.g., 3-5 minutes at 37°C) to allow the inhibitor to bind to FXa.

-

Substrate Addition: A specific chromogenic FXa substrate (e.g., S-2765) is added to the mixture. This initiates the color development reaction.

-

Reaction Quenching: After a precise incubation time (e.g., 2-3 minutes), the reaction is stopped by adding an acid (e.g., 2% acetic acid).

-

Absorbance Reading: The absorbance of the resulting colored product (p-nitroaniline) is measured using a spectrophotometer at 405 nm.

-

Data Analysis: The absorbance of the unknown samples is compared to the standard curve to determine the concentration of Edoxaban. The IC₅₀ (the concentration of inhibitor required to reduce FXa activity by 50%) can be calculated from a dose-response curve.

Caption: Workflow for the Chromogenic Anti-FXa Assay.

Ancillary Protocols: Global Coagulation Assays

While less specific, traditional clotting assays like Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are also affected by Edoxaban and can be used to assess its anticoagulant effect, though results can be reagent-dependent.

-

Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways. Edoxaban causes a concentration-dependent prolongation of PT.

-

Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways. Edoxaban also prolongs aPTT, but generally to a lesser extent than PT.

| Assay | Principle | Typical Effect of Edoxaban | Primary Use |

| Chromogenic Anti-FXa | Measures residual FXa activity via a color-producing substrate. | Direct, linear relationship between drug concentration and activity. | Quantifying drug levels; Potency (IC₅₀) determination. |

| Prothrombin Time (PT) | Measures time to clot formation after adding tissue factor. | Concentration-dependent prolongation. | Assessing overall anticoagulant effect (less specific). |

| aPTT | Measures time to clot formation after adding an intrinsic pathway activator. | Concentration-dependent prolongation (less sensitive than PT). | Assessing overall anticoagulant effect (less specific). |

Conclusion: The Unseen Contributor to Biological Efficacy

This compound exemplifies a class of molecules whose value is not in direct biological interaction, but in its role as a high-fidelity component for constructing a sophisticated therapeutic agent. Its synthesis is carefully controlled to ensure the precise geometry and reactivity needed for its seamless integration into the Edoxaban structure. The ultimate biological activity—potent and selective inhibition of Factor Xa—is a direct consequence of the chemical identity established in this crucial precursor. For researchers in process chemistry and drug development, understanding the journey of such intermediates from the flask to the pharmacophore is fundamental to creating safe, effective, and high-quality medicines.

References

-

Ningbo Inno Pharmchem Co., Ltd. Advancing Pharmaceutical Synthesis: Understanding and Utilizing Edoxaban Intermediate (CAS 720720-96-7). [Link]

-

Labcorp. Edoxaban, Anti-Xa. [Link]

-

ResearchGate. Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. [Link]

-

Oxford Academic. Laboratory Measurements of the Oral Direct Factor Xa Inhibitor Edoxaban: Comparison of Prothrombin Time, Activated Partial Thromboplastin Time, and Thrombin Generation Assay. [Link]

-

ResearchGate. Determination of the edoxaban plasma concentration measured by anti-Xa... [Link]

-

PubChem. ((5-Chloropyridin-2-yl)amino)(oxo)acetic acid. [Link]

-

NIH National Center for Biotechnology Information. Edoxaban - StatPearls. [Link]

- Google Patents.

-

ACS Publications. Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. [Link]

-

apicule. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (CAS No: 349125-08-2) API Intermediate Manufacturers. [Link]

-

LookChem. Cas 552850-73-4,2-((5-chloropyridin-2-yl)amino). [Link]

Sources

- 1. CN105198776A - Edoxaban intermediate and preparation method thereof - Google Patents [patents.google.com]

- 2. specialtytesting.labcorp.com [specialtytesting.labcorp.com]

- 3. youtube.com [youtube.com]

- 4. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. labcorp.com [labcorp.com]

- 7. academic.oup.com [academic.oup.com]

An Uncharted Territory: Investigating the Therapeutic Potential of 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid

Abstract

This technical guide addresses the current scientific understanding of 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid, a molecule of interest within chemical synthesis and drug discovery. A comprehensive review of publicly available scientific literature and chemical databases reveals that while the compound is commercially available as a chemical intermediate, there is a notable absence of published research detailing its specific therapeutic applications, biological activity, or mechanism of action. This document synthesizes the available information, primarily focusing on its chemical identity and commercial sourcing, and outlines a strategic, hypothetical framework for its future investigation as a potential therapeutic agent. The proposed research plan is designed to systematically evaluate its biological potential, from initial in-vitro screening to more complex cellular and mechanistic studies.

Introduction: The Current Landscape

This compound (also referred to by its CAS Number 893655-33-7) is a known chemical entity. It is listed in the catalogs of several chemical suppliers, indicating its utility as a building block or intermediate in organic synthesis. Its molecular structure, featuring a chloropyridine ring linked to an oxoacetic acid moiety, suggests potential for diverse chemical reactions and the ability to interact with biological targets.

However, a thorough search of prominent scientific databases (including PubMed, Scopus, and Google Scholar) and patent literature yields no specific studies focused on the therapeutic applications of this precise molecule. This presents both a challenge and an opportunity. The absence of data means that its potential as a therapeutic agent is entirely unexplored, making it a novel candidate for discovery-phase research programs. This guide, therefore, pivots from a review of existing applications to a proposed roadmap for a pioneering investigation.

Compound Profile: What We Know

The foundational information available for this compound is primarily its chemical identity and commercial availability.

| Parameter | Data | Source(s) |

| IUPAC Name | 2-[(5-chloro-2-pyridyl)amino]-2-oxoacetic acid | |

| CAS Number | 893655-33-7 | |

| Molecular Formula | C7H5ClN2O3 | |

| Molecular Weight | 200.58 g/mol | |

| InChI Key | YWJALYJADUMDNQ-UHFFFAOYSA-N | |

| Commercial Suppliers | BLDpharm, Chemspace, A2B Chem, Vitas-M Laboratory |

The structure itself, containing a halogenated pyridine and an alpha-keto acid-like amide, provides clues for potential biological activity. Halogenated pyridines are present in numerous approved drugs, often contributing to binding affinity and metabolic stability. The oxoacetic acid amide moiety is a versatile functional group capable of participating in hydrogen bonding and other non-covalent interactions within a protein binding pocket.

A Proposed Research Roadmap: From Bench to Biological Insight

Given the lack of existing data, a systematic and multi-pronged approach is required to elucidate the potential therapeutic applications of this compound. The following is a proposed experimental workflow designed to provide a comprehensive initial assessment of its biological activity.

Phase 1: High-Throughput Screening and Initial Profiling

The primary objective of this phase is to cast a wide net to identify any potential biological activity.

Experimental Protocol: Broad-Spectrum Phenotypic and Target-Based Screening

-

Compound Acquisition and QC: Procure the compound from a reputable supplier (e.g., BLDpharm, Chemspace). Verify its identity and purity (>95%) using LC-MS and NMR spectroscopy.

-

Solubility Assessment: Determine the compound's solubility in biocompatible solvents (e.g., DMSO) and aqueous buffers to establish appropriate stock concentrations for screening assays.

-

Broad-Spectrum Kinase Panel: Screen the compound against a panel of several hundred kinases (e.g., the DiscoverX KINOMEscan™) at a fixed concentration (e.g., 10 µM) to identify potential interactions with this important class of drug targets.

-

GPCR and Ion Channel Panels: Conduct similar broad-spectrum screens against representative panels of G-protein coupled receptors and ion channels.

-

Phenotypic Screening:

-

Cell Viability/Cytotoxicity Assays: Utilize a panel of diverse human cancer cell lines (e.g., NCI-60 panel) and normal cell lines to assess cytotoxic or cytostatic effects. Employ assays such as CellTiter-Glo® (Promega) to measure ATP levels as an indicator of cell viability.

-

Anti-inflammatory Assays: Use a cellular model, such as LPS-stimulated murine macrophages (RAW 264.7), and measure the inhibition of key inflammatory mediators like TNF-α and IL-6 using ELISA.

-

-

Data Analysis: Analyze the screening data to identify any "hits"—instances where the compound demonstrates significant activity.

Caption: Phase 1 Workflow for Initial Biological Screening.

Phase 2: Hit Validation and Dose-Response Analysis

Once a reproducible "hit" is identified in Phase 1, the next step is to validate this activity and determine the compound's potency.

Experimental Protocol: IC50/EC50 Determination

-

Assay Selection: Based on the most promising hit from Phase 1 (e.g., inhibition of a specific kinase or reduction of cancer cell viability), select the appropriate assay.

-

Serial Dilution: Prepare a series of dilutions of the compound, typically in a 10-point, 2-fold or 3-fold dilution series, starting from a high concentration (e.g., 100 µM).

-

Assay Execution: Perform the selected assay with the range of compound concentrations.

-

Data Analysis: Plot the measured activity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic regression model to determine the IC50 (for inhibition) or EC50 (for activation) value.

Caption: Workflow for Validating a Screening Hit.

Phase 3: Mechanism of Action and Selectivity Profiling

With a validated hit and a measure of its potency, the focus shifts to understanding how and how specifically the compound works.

Experimental Protocol: Elucidating Mechanism of Action (Hypothetical Kinase Inhibitor Example)

-

Direct Target Engagement: Use a biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the compound to the purified kinase protein and to determine the binding affinity (KD).

-

Enzyme Kinetics: Perform kinetic assays to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) with respect to ATP and the substrate.

-

Cellular Target Engagement: In relevant cells, use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages with its target protein in a cellular context.

-

Pathway Analysis: Use Western blotting to analyze the phosphorylation status of downstream substrates of the target kinase in compound-treated cells. A reduction in the phosphorylation of a known substrate would provide strong evidence of on-target activity.

-

Selectivity Profiling: Screen the validated hit against a broader panel of related kinases to assess its selectivity. A highly selective compound is often a more desirable starting point for drug development.

Caption: Integrated Approach for Mechanism of Action (MoA) Elucidation.

Future Directions and Conclusion

The journey to determine the therapeutic potential of this compound is currently at its inception. The path forward requires a dedicated and systematic research effort as outlined in this guide. The structural motifs within the molecule provide a rational basis for suspecting it may possess biological activity. Should initial screenings yield a validated hit, the subsequent steps of mechanism of action studies and medicinal chemistry optimization could pave the way for the development of a novel therapeutic agent.

This document serves as a call to action for the research community. The exploration of this and other under-investigated chemical entities is essential for the continued discovery of new medicines. While no therapeutic applications are currently known, the potential remains locked within its chemical structure, awaiting discovery through rigorous scientific inquiry.

References

2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid safety and handling

An In-depth Technical Guide to the Safe Handling of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 552850-73-4). Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this important chemical intermediate. The causality behind each recommendation is explained to foster a deep understanding of the principles of laboratory safety.

Compound Identification and Physicochemical Profile

This compound is a key building block in synthetic organic chemistry, recognized for its role as a reactant in the synthesis of advanced pharmaceutical agents, including Factor Xa (FXa) inhibitors used as anticoagulants.[1][2] Its molecular structure, featuring a chloropyridine ring linked to an oxoacetic acid moiety, makes it a versatile intermediate for developing complex molecules.[1][3]

Due to its specific applications in pharmaceutical development, it is critical to handle this compound with a thorough understanding of its properties.[1] The material is intended for research and further manufacturing use only and is not for direct human or diagnostic use.[3][4]

Table 1: Physicochemical and Identity Data for this compound

| Property | Value | Source(s) |

| CAS Number | 552850-73-4 | [1][4] |

| Molecular Formula | C₇H₅ClN₂O₃ | [3][5] |

| Molecular Weight | 200.58 g/mol | [3][4][5] |

| Synonyms | Acetic acid, [(5-chloro-2-pyridinyl)amino]oxo-; [(5-Chloropyridin-2-yl)carbamoyl]formic acid | [1][6] |

| Predicted Density | 1.639 ± 0.06 g/cm³ | [1] |

| Purity | Typically ≥97% | [4][7] |

| Storage | Store at 2-8°C or Room Temperature, under an inert atmosphere. | [1][3][6] |

Hazard Identification and Risk Assessment

Comprehensive, officially registered hazard data for this compound is not consistently available. However, a safety data sheet for a closely related precursor, Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride (CAS 1243308-37-3), provides a GHS classification that can be used to establish a presumptive hazard profile.[8] The presence of the acidic and reactive oxoacetic acid group warrants a cautious approach. The principle of As Low As Reasonably Practicable (ALARP) dictates that we treat this compound with the level of caution appropriate for these inferred hazards.

Table 2: Presumptive GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source (for related compound) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [8] |

Causality of Hazards:

-

Irritation: The acidic nature of the carboxylic acid group and the reactive keto-amide functionality can irritate mucous membranes, skin, and eyes upon contact.

-

Respiratory Effects: Fine powders of organic compounds can act as mechanical irritants to the respiratory tract. The chemical properties may further exacerbate this effect.[8]

-

Toxicity: While full toxicological properties are not investigated, the "harmful if swallowed" classification for its ethyl ester hydrochloride suggests systemic effects are possible upon ingestion.[8][9]

Risk Assessment Workflow

A systematic risk assessment is mandatory before any experiment. This involves evaluating the hazards of the substance, the quantities being used, and the specific manipulations being performed to determine the necessary control measures.

Caption: Decision tree for responding to a chemical emergency.

Spills

-

Minor Spill (<1 L, contained in a fume hood):

-

Alert personnel in the immediate area. [10] 2. Ensure you are wearing appropriate PPE (lab coat, goggles, double nitrile gloves). [10] 3. Cover the spill with a chemical absorbent like vermiculite or sand, starting from the outside and working inward. [11] 4. Carefully collect the absorbed material using non-sparking tools and place it into a sealed container for hazardous waste disposal. [10][11] 5. Clean the spill area with soap and water. [11]* Major Spill (>1 L or outside of a fume hood):

-

Evacuate the area immediately. [12] 2. Alert others and activate the nearest fire alarm if necessary to facilitate evacuation. [13] 3. From a safe location, call your institution's emergency number or 911. Provide the chemical name, location, and approximate quantity. [11][13] 4. Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

Personal Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure thorough rinsing. [13][14]Seek immediate medical attention.

-

Skin Contact: Remove any contaminated clothing and immediately flush the affected skin area with water for at least 15 minutes. [12]Wash with soap and water. [11]Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance. [9]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give 2-4 cupfuls of water or milk to drink. [9]Never give anything by mouth to an unconscious person. [8]Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Example Protocol: Weighing and Solution Preparation

This protocol integrates safety measures for a common laboratory task.

Objective: To accurately weigh 200 mg of this compound and prepare a 10 mM solution in DMSO.

Materials:

-

This compound (CAS 552850-73-4)

-

Anhydrous DMSO

-

Analytical balance

-

Weigh paper or weigh boat

-

Spatula

-

Volumetric flask (100 mL)

-

Pipettes

Procedure:

-

Preparation and Risk Assessment:

-

Review this safety guide and the compound's available safety data.

-

Confirm the chemical fume hood is operational.

-

Don appropriate PPE: lab coat, safety goggles, and nitrile gloves.

-

-

Weighing (inside a chemical fume hood):

-

Place a piece of weigh paper on the analytical balance and tare it.

-

Using a clean spatula, carefully transfer approximately 200 mg of the solid compound onto the weigh paper. Avoid creating dust by moving slowly and keeping the stock bottle opening low over the balance.

-

Record the exact mass (e.g., 200.6 mg).

-

Securely close the stock container and wipe it down with a damp towel before removing it from the fume hood.

-

-

Dissolution (inside a chemical fume hood):

-

Carefully fold the weigh paper and transfer the weighed solid into the 100 mL volumetric flask.

-

Using a pipette, add approximately 80 mL of DMSO to the flask.

-

Gently swirl the flask to dissolve the solid. Sonication may be used if necessary.

-

Once fully dissolved, add DMSO to the 100 mL graduation mark.

-

Cap the flask and invert several times to ensure the solution is homogeneous.

-

-

Cleanup and Disposal:

-

Dispose of the used weigh paper and any contaminated gloves in the designated solid hazardous waste container.

-

Wipe down the spatula and the work surface inside the fume hood.

-

Label the volumetric flask with the compound name, concentration, solvent, date, and your initials.

-

Wash hands thoroughly after completing the procedure.

-

References

-

LookChem. (n.d.). Cas 552850-73-4, this compound. Retrieved from [Link]

-

Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 552850-73-4 | this compound. Retrieved from [Link]

-

precisionFDA. (n.d.). 2-((5-CHLORO-2-PYRIDINYL)AMINO)-2-OXOACETIC ACID. Retrieved from [Link]

- Google Patents. (2019). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

Mount Holyoke College. (2018, August 21). Chemical Emergency Procedures: General Response and Clean-Up. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. Retrieved from [Link]

-

UNC Charlotte. (2024, March 29). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

-

Lane Community College. (2025, March 12). Chemical Spill Response Plan. Retrieved from [Link]

-

New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

-

ASMG Safety. (n.d.). Toolbox Talk: Chemical Handling & PPE Requirements. Retrieved from [Link]

-

apicule. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (CAS No: 349125-08-2) API Intermediate Manufacturers. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]

-

Chemical Sources. (n.d.). This compound suppliers USA. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from [Link]

Sources

- 1. Cas 552850-73-4,this compound | lookchem [lookchem.com]

- 2. This compound suppliers USA [americanchemicalsuppliers.com]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. GSRS [precision.fda.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | China | Manufacturer | career henan chemical co [m.chemicalbook.com]

- 8. angenechemical.com [angenechemical.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. ut.edu [ut.edu]

- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 12. inside.lanecc.edu [inside.lanecc.edu]

- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 14. safety.charlotte.edu [safety.charlotte.edu]

A Technical Guide to Determining the Solubility of 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid for Pharmaceutical Research and Development

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical framework for researchers, chemists, and drug development scientists on determining the solubility of 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid (C₇H₅ClN₂O₃), a key building block in synthetic organic chemistry.[1] While this compound shows potential in medicinal chemistry, a lack of public solubility data necessitates a robust and standardized approach for its characterization.[1] This document outlines the theoretical considerations of solubility, the physicochemical properties of the target compound, a detailed protocol for the gold-standard shake-flask equilibrium solubility method, and a validated HPLC-UV method for quantitative analysis. By explaining the causality behind experimental choices, this guide serves as a practical resource for generating reliable and reproducible solubility profiles, essential for informed decision-making in the pharmaceutical pipeline.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is fraught with challenges, many of which are dictated by the compound's fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stand out as paramount. Solubility directly influences absorption, distribution, metabolism, and excretion (ADME) properties, impacting a drug's bioavailability and therapeutic efficacy.[2][3]

This compound, also known as N-(5-chloropyridin-2-yl)oxamic acid, is a heterocyclic organic compound with applications as a chemical intermediate in the synthesis of more complex molecules.[1][4] Its structure, featuring a chloropyridine ring, an amide linkage, and a carboxylic acid moiety, suggests a complex solubility behavior influenced by pH, polarity, and specific solvent interactions. Understanding this behavior is not merely an academic exercise; it is a prerequisite for:

-

Preclinical Development: Enabling the preparation of solutions for in vitro and in vivo screening assays.

-

Formulation Science: Guiding the selection of appropriate excipients and delivery systems (e.g., oral solid dosage, parenteral solutions).

-

Process Chemistry: Optimizing reaction conditions, crystallization, and purification processes.

This guide provides the scientific foundation and actionable protocols to systematically characterize the solubility of this compound.

Physicochemical Properties of this compound

A molecule's structure dictates its properties. Before embarking on experimental solubility determination, it is crucial to understand the inherent physicochemical characteristics of the compound. These parameters provide a theoretical framework for predicting its behavior in different solvent environments.

| Property | Value | Source |

| IUPAC Name | 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetic acid | PubChem[5] |

| CAS Number | 552850-73-4 | ChemScene[6] |

| Molecular Formula | C₇H₅ClN₂O₃ | PubChem[5] |

| Molecular Weight | 200.58 g/mol | PubChem[5] |

| Calculated LogP | 0.75 - 0.9 | ChemScene, PubChem[5][6] |

| Hydrogen Bond Donors | 2 | ChemScene[6] |

| Hydrogen Bond Acceptors | 3 | ChemScene[6] |

| Topological Polar Surface Area (TPSA) | 79.3 Ų | PubChem[5] |

The presence of a carboxylic acid and an amide group provides both hydrogen bond donor and acceptor sites, suggesting potential solubility in polar solvents.[6] The pyridine ring and chlorine atom contribute to its lipophilicity, as indicated by the positive LogP value, suggesting some solubility in non-polar organic solvents as well. The molecule is an organic acid, and its solubility in aqueous media is expected to be highly dependent on pH.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[2][7] This method ensures that a true equilibrium is reached between the undissolved solid and the solvent, providing a reliable and reproducible measurement.[2] This protocol is consistent with guidelines from the Organisation for Economic Co-operation and Development (OECD).[8][9]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The resulting suspension is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique.[2]

Detailed Experimental Protocol

Materials:

-

This compound (solid, >97% purity)

-

Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[10]

-

Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 2 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[10] Agitate for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[10][11] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) in a preliminary experiment to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette. To ensure complete removal of undissolved solids, which is a critical step, either:

-

Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes).[2]

-

Filter the aliquot through a 0.22 µm syringe filter. Ensure the filter material is chemically compatible with the solvent.

-

-

Dilution: Immediately dilute the clear supernatant with a known volume of an appropriate solvent (usually the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, as described in Section 4.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

The entire workflow is visualized in the diagram below.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying the concentration of organic acids in solution due to its simplicity, speed, and stability.[12][13]

Principle of Quantification

A sample of the diluted supernatant is injected into the HPLC system. The compound is separated from any potential impurities on a reversed-phase column and is detected by its absorbance of UV light. The concentration is determined by comparing the peak area of the analyte to a standard curve generated from solutions of known concentration.

Example HPLC-UV Method

The following method serves as a starting point and should be fully validated for linearity, accuracy, and precision.

-

Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and a pH 2.7 phosphate buffer.[12] The exact ratio should be optimized to achieve a good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Scan for λ-max (e.g., 210-400 nm); detection is often effective for carboxyl groups around 210 nm.[14][15]

-

Standard Curve: Prepare a series of at least five standard solutions of the compound in the mobile phase, ranging from approximately 0.001 mg/mL to 0.1 mg/mL. Plot the peak area against concentration to generate a calibration curve. The curve should have a correlation coefficient (r²) of >0.999.

Interpreting the Solubility Profile

After executing the protocol across a range of solvents, the data should be compiled into a clear summary table. While experimental data for this specific compound is not publicly available, a hypothetical data table is presented below to illustrate how results should be structured.

| Solvent Class | Solvent | Predicted Solubility Behavior | Expected Solubility (mg/mL) |

| Polar Protic | Water | Low; pH-dependent | To be determined |

| pH 7.4 Phosphate Buffer | Higher than water due to salt formation | To be determined | |

| Methanol | Moderate to High | To be determined | |

| Ethanol | Moderate | To be determined | |

| Polar Aprotic | DMSO | High | To be determined |

| Acetonitrile | Moderate | To be determined | |

| Acetone | Moderate | To be determined | |

| Non-Polar | Dichloromethane | Low | To be determined |

| Toluene | Very Low | To be determined |

Discussion of Expected Trends:

-

Aqueous Solubility: As a carboxylic acid, the compound's aqueous solubility will be lowest at low pH (when it is in its neutral, protonated form) and will increase significantly as the pH rises above its pKa, leading to the formation of the more soluble carboxylate salt.

-

Polar Solvents: High solubility is expected in polar aprotic solvents like DMSO, which can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds. Polar protic solvents like methanol and ethanol should also be effective due to their ability to form hydrogen bonds with the solute.

-

Non-Polar Solvents: Solubility is expected to be limited in non-polar solvents, as they cannot effectively solvate the polar carboxylic acid and amide functional groups.

The relationship between solvent polarity and the compound's functional groups is key to understanding its solubility.

Conclusion

This technical guide provides a robust, scientifically-grounded framework for determining the solubility of this compound. By adhering to the standardized shake-flask protocol and employing a validated HPLC-UV method for quantification, researchers can generate the high-quality, reliable data essential for advancing chemical synthesis and pharmaceutical development programs. The principles and methodologies detailed herein are fundamental to building a comprehensive physicochemical profile of this and other novel chemical entities, ultimately enabling a more efficient and data-driven path toward new therapeutic innovations.

References

- HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. (n.d.). CORE.

- A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applic

- Analysis of sugars, small organic acids, and alcohols by HPLC-RID. (2024, February 8). Protocols.io.

- General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.

- Analytical Methods for Organic Acids. (n.d.).

- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23).

- Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. (2019, June 7).

- Summary of solubility measurement protocols of each company before harmoniz

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).

- solubility experimental methods.pptx. (n.d.). Slideshare.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- This compound. (n.d.). Benchchem.

- 2-[(5-Chloropyridin-2-yl)amino]-2-oxoacetic acid ethyl ester monohydrochloride. (n.d.). Echemi.

- Ethyl 2-((5-chloropyridin-2-yl)amino)

- Test No.

- ((5-Chloropyridin-2-yl)amino)(oxo)acetic acid. (n.d.). PubChem.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (n.d.). SciELO.

- 552850-73-4 | this compound. (n.d.). ChemScene.

- Solubility testing in accordance with the OECD 105. (n.d.). FILAB.

- Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride | 1243308-37-3. (2025, July 4).

- Cas 552850-73-4,2-((5-chloropyridin-2-yl)amino). (n.d.). LookChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rheolution.com [rheolution.com]